
Fmoc-D-Dap(Boc,Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Dap(Boc,Me)-OH” is a chemical compound with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-D-2,3-diaminopropionic acid . It is used as a building block in peptide synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H28N2O6 . The molecular weight is 440.49 g/mol . The exact mass is 440.194733 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 629.3±55.0 °C at 760 mmHg . The flash point is 334.4±31.5 °C . The compound has a LogP value of 5.55 .Applications De Recherche Scientifique
Synthesis of Protected Amino Acid Esters
- A study by Temperini et al. (2020) developed a method for preparing protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), using the Fmoc protecting group paired with either tosyl or Boc moieties. This method preserves the chirality of the starting d-serine throughout all synthetic steps, making it significant for specific synthetic applications (Temperini et al., 2020).
Peptide Nucleic Acid (PNA) Synthesis
- Research by St Amant and Hudson (2012) demonstrated a Boc-protecting group strategy for Fmoc-based PNA oligomerization. This method allowed for the synthesis of PNA monomers with excellent selectivity and potential as fluorescent probes, highlighting the utility of Fmoc/Boc-protected compounds in advanced biochemical applications (St Amant & Hudson, 2012).
Modified Amino Acids for Peptide Synthesis
- Rao et al. (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH starting from Fmoc-Asp/Glu. Their work provided an efficient approach for synthesizing these modified amino acids, which are crucial in peptide synthesis (Rao et al., 2006).
Pseudo Porphyrinyl Amino Acids
- Chaleix et al. (2011) synthesized Fmoc and Boc-protected pseudo meso-tetraarylporphyrin-based amino-acids. These compounds are suitable for peptidic porphyrin derivatives, with potential applications in photodynamic therapy (Chaleix et al., 2011).
Hydrogelation and Self-Assembly
- Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of two Fmoc-tripeptides. Their research revealed significant differences in self-assembled structures and hydrogel properties based on the sequence of the tripeptides, showing the potential of Fmoc-protected compounds in material science (Cheng et al., 2010).
Ultrashort Peptide Self-Assembly for Drug and Gene Delivery
- Gupta et al. (2020) reviewed the use of peptides, including those with Fmoc and Boc groups, in the self-assembly of hydrogels for drug and gene delivery. They highlighted the role of these peptides in the development of therapeutic delivery systems (Gupta et al., 2020).
Orientations Futures
“Fmoc-D-Dap(Boc,Me)-OH” has been used to show how Coulombic interactions between ionizable 2,3-diaminopropionic acid (Dap) side chains can be manipulated to tune the functional pH response of a peptide . This leads to altered nucleic acid transfer and hydrogen bonding capabilities, resulting in reduced cytotoxicity . This suggests potential future directions in the field of gene silencing and peptide design .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOWSUKHBRVIE-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


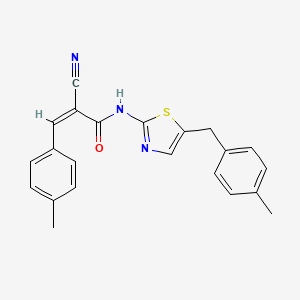
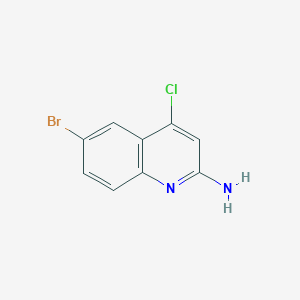
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
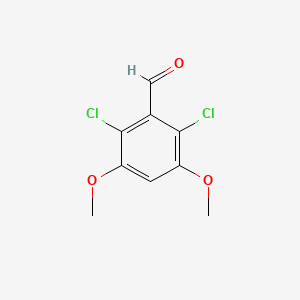
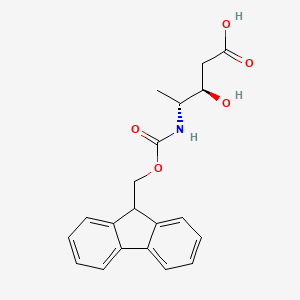

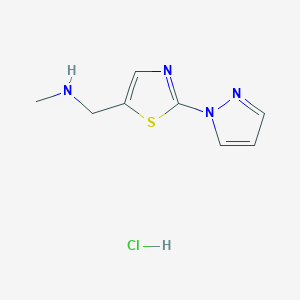
![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)
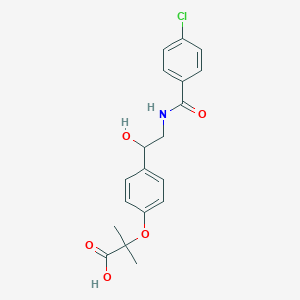
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)